4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononyl azide

Catalog No.
S1921394
CAS No.
852527-60-7
M.F
C9H6F13N3
M. Wt
403.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononyl azide

CAS Number

852527-60-7

Product Name

4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononyl azide

IUPAC Name

9-azido-1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluorononane

Molecular Formula

C9H6F13N3

Molecular Weight

403.14 g/mol

InChI

InChI=1S/C9H6F13N3/c10-4(11,2-1-3-24-25-23)5(12,13)6(14,15)7(16,17)8(18,19)9(20,21)22/h1-3H2

InChI Key

DQEDVGBNEFVPEU-UHFFFAOYSA-N

SMILES

C(CC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)CN=[N+]=[N-]

Canonical SMILES

C(CC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)CN=[N+]=[N-]

The exact mass of the compound 4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononyl azide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononyl azide (CAS 852527-60-7) is a bifunctional fluorous linker characterized by a highly hydrophobic perfluorohexyl terminus and a reactive primary azide group separated by a three-carbon aliphatic spacer. In procurement and material design, it serves as a premium fluorous tag and surface-modification agent. Its primary value lies in its ability to impart extreme hydrophobicity, lipophobicity, and distinct XPS-detectable fluorine signatures to organic and inorganic substrates via rapid, metal-free strain-promoted azide-alkyne cycloaddition (SPAAC) or copper-catalyzed click chemistry (CuAAC) [1].

Substituting this compound with generic non-fluorinated azides completely eliminates the ability to generate superhydrophobic surfaces or multiplexed XPS tracer signals. Conversely, attempting to use direct perfluoroalkyl azides (lacking a hydrocarbon spacer) or shorter-spacer analogs severely compromises reaction kinetics. The strong electron-withdrawing nature of a perfluoroalkyl chain dramatically reduces the nucleophilicity of adjacent azide groups. The specific three-carbon spacer in 4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluorononyl azide effectively insulates the azide moiety from the inductive effects of the fluorinated tail, ensuring that the azide retains the high reactivity of a standard primary aliphatic azide. This structural balance is critical for achieving quantitative yields in mild, room-temperature SPAAC reactions on sensitive biological or electronic interfaces [1].

Metal-Free SPAAC Kinetics on Solid Substrates

To achieve dense fluorous functionalization without metal contamination, 4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluorononyl azide demonstrates rapid strain-promoted azide-alkyne cycloaddition (SPAAC) on bicyclononyne-modified silicon nitride surfaces. Quantitative XPS and contact angle tracking show that the cycloaddition reaches completion in 5 to 6 hours at room temperature, yielding a highly hydrophobic surface [1]. In contrast, direct perfluoroalkyl azides lacking a sufficient aliphatic spacer exhibit significantly slower kinetics due to inductive electron withdrawal, making them unsuitable for rapid, mild surface grafting [1].

Evidence DimensionReaction completion time for surface-bound SPAAC
Target Compound Data5 to 6 hours (room temperature, metal-free)
Comparator Or BaselineDirect perfluoroalkyl azides (slower kinetics, incomplete conversion in equivalent timeframes)
Quantified DifferenceTarget compound maintains standard primary azide reactivity, avoiding the kinetic penalty of unspaced fluorous tags.
Conditions10 mM azide reacting with bicyclononyne-functionalized Si3N4.

Enables the rapid manufacturing of metal-free superhydrophobic coatings on sensitive semiconductor or biological substrates where copper catalysts are prohibited.

XPS Tracer Signal Intensity for Multiplexed Patterning

In the fabrication of multiplexed conjugated polymer microelectrodes, verifying the spatial resolution of distinct chemical zones requires unambiguous elemental tracers. The 13 fluorine atoms in 4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluorononyl azide provide a massive, highly localized F 1s XPS signal and a dramatic increase in the F/C atomic ratio upon successful electroclick conjugation [1]. Standard alkyl azides or low-fluorine tags blend into the background carbon and nitrogen signals of the underlying poly(azido styrene) or PEDOT matrices, making spatial quantification impossible [1].

Evidence DimensionXPS elemental tracer contrast (F 1s signal)
Target Compound DataUnambiguous F 1s mapping and high F/C ratio confirming localized functionalization.
Comparator Or BaselineNon-fluorinated alkyl azides (zero F 1s contrast against polymer background).
Quantified DifferenceProvides a distinct orthogonal elemental signature absent in baseline hydrocarbon azides.
ConditionsElectroclick modification of PEDOT/polystyrene microelectrodes.

Essential for quality control and spatial validation in the procurement of materials for high-density biosensor arrays and patterned microelectronics.

Modulation of Surface Hydrophobicity

The primary application of fluorous tags is the radical alteration of surface energy. Grafting 4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluorononyl azide onto alkyne-terminated surfaces drastically shifts the wettability profile. Studies on functionalized Si3N4 demonstrate that the incorporation of the perfluorohexyl tail drives the water contact angle significantly higher, correlating directly with the F/C atomic ratio [1]. A standard non-fluorinated nonyl azide provides only moderate aliphatic hydrophobicity, failing to achieve the lipophobic and superhydrophobic properties required for anti-fouling applications [1].

Evidence DimensionSurface wettability (Water Contact Angle)
Target Compound DataGenerates highly hydrophobic, perfluorinated surface characteristics.
Comparator Or BaselineNon-fluorinated nonyl azide (yields standard aliphatic hydrophobicity, lacks lipophobicity).
Quantified DifferenceTarget compound imparts dual hydrophobic/lipophobic properties distinctive to perfluoroalkyl chains.
ConditionsCovalent grafting onto solid substrates via click chemistry.

Dictates the selection of this specific fluorous azide for anti-fouling coatings, microfluidic channel passivation, and moisture-barrier electronics.

Metal-Free Passivation of Semiconductor Interfaces

Utilizing its rapid SPAAC reactivity to create hydrophobic, moisture-resistant barriers on silicon nitride or other microelectronic surfaces without introducing conductive copper contaminants [1].

Multiplexed Biosensor Microarrays

Acting as an orthogonal XPS tracer and surface-energy modifier during the electroclick patterning of conductive polymers (e.g., PEDOT) to create distinct cell-binding and cell-repellent zones[2].

Fluorous Tagging in Complex Synthesis

Serving as a highly reactive, easily removable fluorous tag for small molecules or peptides, enabling rapid purification via fluorous solid-phase extraction (FSPE) while avoiding the sluggish reactivity of unspaced perfluoroalkyl azides [1].

XLogP3

6.3

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluorononyl azide

Use Classification

PFAS (per- and polyfluoroalkyl substances) -> OECD Category

Dates

Last modified: 04-15-2024

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